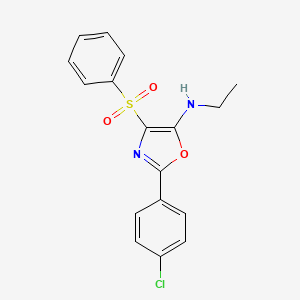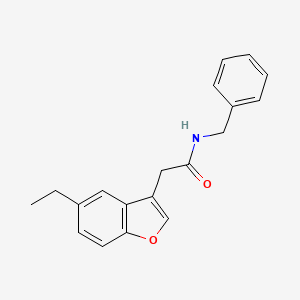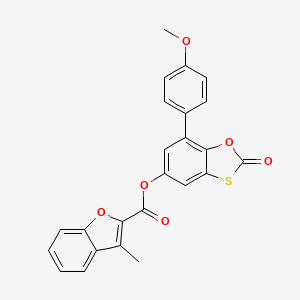![molecular formula C18H20N2O B11401964 2-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B11401964.png)
2-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodiazole ring, which is a fused bicyclic structure containing nitrogen atoms, and a phenoxy group substituted with dimethyl groups. The compound’s molecular formula is C18H20N2O, and it has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with an appropriate alkylating agent to form the 2,5-dimethylphenoxy intermediate. This intermediate is then reacted with a benzodiazole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of polar aprotic solvents such as tetrahydrofuran (THF) and the presence of a base like sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds. Substitution reactions result in various substituted benzodiazole derivatives.
Scientific Research Applications
2-[(2,5-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-[(2,5-Dimethylphenoxy)methyl]-1H-benzimidazole: This compound shares a similar phenoxy group but differs in the core structure, which is a benzimidazole ring instead of a benzodiazole ring.
2-[(2,5-Dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole: Another similar compound with an additional methyl group on the benzimidazole ring.
Uniqueness
The uniqueness of 2-[(2,5-Dimethylphenoxy)methyl]-1-ethyl-1H-1,3-benzodiazole lies in its specific structural features, which confer distinct chemical and biological properties. Its benzodiazole core and phenoxy substituent make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenoxy)methyl]-1-ethylbenzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-4-20-16-8-6-5-7-15(16)19-18(20)12-21-17-11-13(2)9-10-14(17)3/h5-11H,4,12H2,1-3H3 |
InChI Key |
AERSGAFMYVCEET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11401883.png)
![7-(4-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11401918.png)
![3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11401922.png)

![N-[2-(5-{[(4-methoxyphenyl)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11401938.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide](/img/structure/B11401959.png)
![3-[(1-Methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[(2-phenylcyclopropanecarbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11401961.png)

![5-butyl-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11401971.png)
![6-chloro-9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11401973.png)
![2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11401974.png)
![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11401977.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11401979.png)

